

Application of OR-1855 in the Study of Endothelial Function

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Compound of Interest

Compound Name: OR-1855

Cat. No.: B022602

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Application Note ID: AN-OR1855-EF-2025

Introduction

OR-1855 is an intermediate metabolite of the calcium sensitizer levosimendan, a drug used in the treatment of acute decompensated heart failure.[1][2] While historically considered an inactive intermediate in the metabolic pathway to the active metabolite OR-1896, recent in vitro studies have demonstrated that **OR-1855** possesses pharmacological activity within the vascular endothelium.[1][3] Specifically, **OR-1855** has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in endothelial activation and oxidative stress.[1][3] These findings suggest that **OR-1855** may contribute to the vasoprotective effects observed with levosimendan treatment and represents a valuable tool for researchers studying endothelial dysfunction and inflammation.

This document provides detailed application notes and experimental protocols for the use of **OR-1855** in studying endothelial function, with a focus on its anti-inflammatory and signaling-modulatory effects. The information is intended for researchers, scientists, and drug development professionals in the fields of cardiovascular pharmacology and vascular biology.

Key Applications

- Investigation of Anti-inflammatory Signaling: **OR-1855** can be utilized as a pharmacological tool to probe the role of specific signaling pathways in endothelial inflammation, particularly the MAPK/JNK and AP-1 pathways.

- **Studies on Oxidative Stress:** The compound is suitable for in vitro models examining the regulation of reactive oxygen species (ROS) production in endothelial cells under pro-inflammatory conditions.
- **Comparative Bioactivity Studies:** **OR-1855** can be used in parallel with its parent compound, levosimendan, and the active metabolite, OR-1896, to dissect the specific contributions of each molecule to the overall vascular effects.

Data Presentation

Table 1: Effect of OR-1855 on Pro-inflammatory Markers in Endothelial Cells

Treatment Condition (4h)	ICAM-1 Expression (Western Blot)	VCAM-1 Expression (Western Blot)	IL-6 Expression
Control	Baseline	Baseline	Baseline
IL-1 β (10 ng/mL)	Increased	Increased	Increased
IL-1 β + Levosimendan (10 μ M)	Reduced	Reduced[3]	Reduced
IL-1 β + OR-1855 (10 μ M)	No significant effect[3]	No significant effect[3]	No significant effect
IL-1 β + OR-1896 (10 μ M)	No significant effect[3]	No significant effect[3]	No significant effect

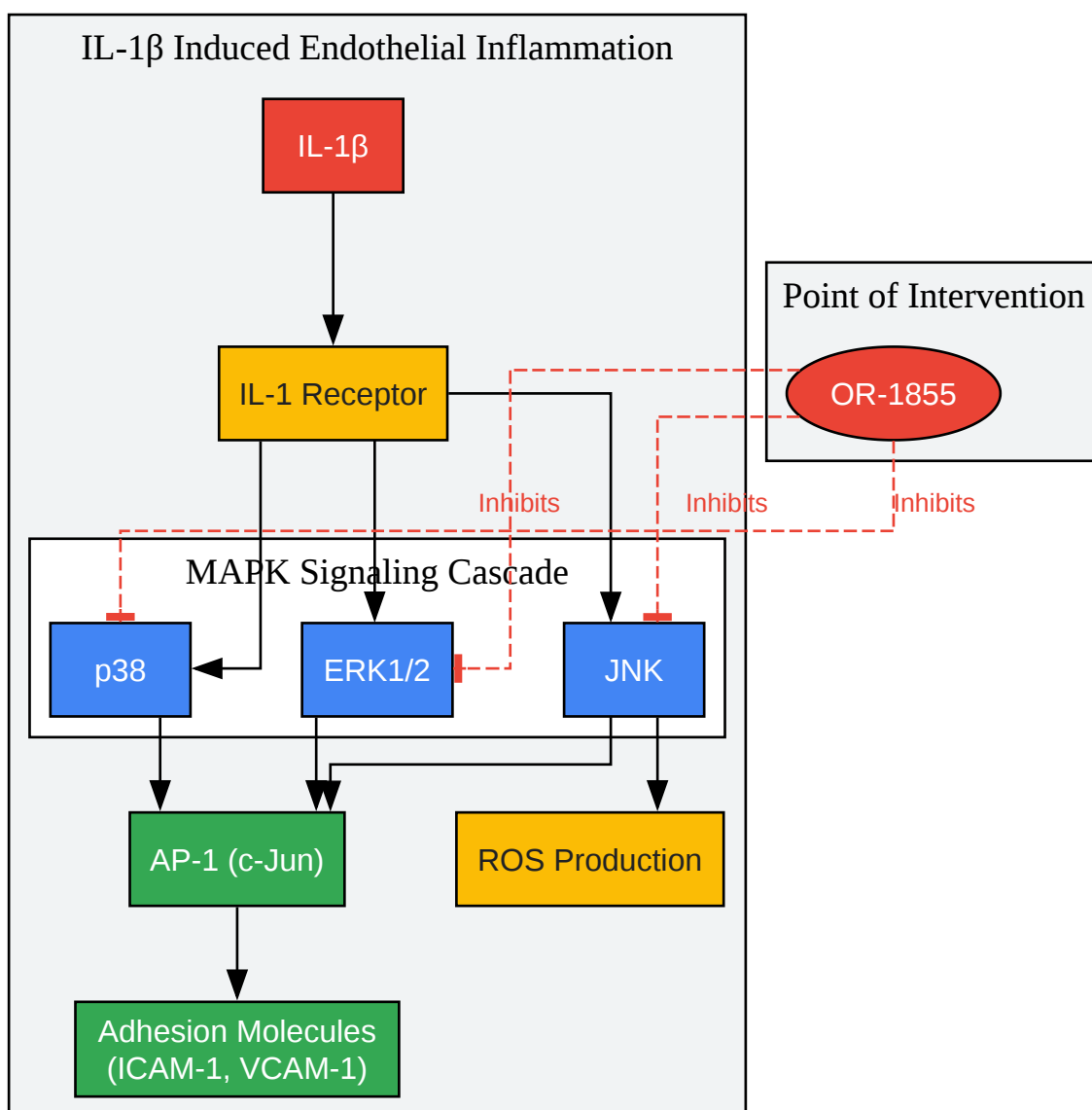
Data summarized from Tomasi, R., et al. (2023). The Effects of the Levosimendan Metabolites **OR-1855** and OR-1896 on Endothelial Pro-Inflammatory Responses. Biomedicines.[1][3]

Table 2: Effect of OR-1855 on IL-1 β -Induced ROS Production and MAPK Signaling in Endothelial Cells

Treatment Condition (30 min pre-incubation)	Endothelial ROS Production	p38 MAPK Phosphorylation	ERK1/2 MAPK Phosphorylation	JNK Phosphorylation	c-Jun (AP-1) Phosphorylation
Control	Baseline	Baseline	Baseline	Baseline	Baseline
IL-1 β (10 ng/mL)	Increased[3]	Increased[3]	Increased[3]	Increased[3]	Increased[3]
IL-1 β + Levosimendan (10 μ M)	Decreased[3]	Decreased[3]	Decreased[3]	No significant effect[3]	Decreased[3]
IL-1 β + OR-1855 (10 μ M)	Decreased[3]	Decreased[3]	Decreased[3]	Diminished[3]	Decreased[3]
IL-1 β + OR-1896 (10 μ M)	Decreased[3]	Decreased[3]	Decreased[3]	Diminished[3]	Decreased[3]

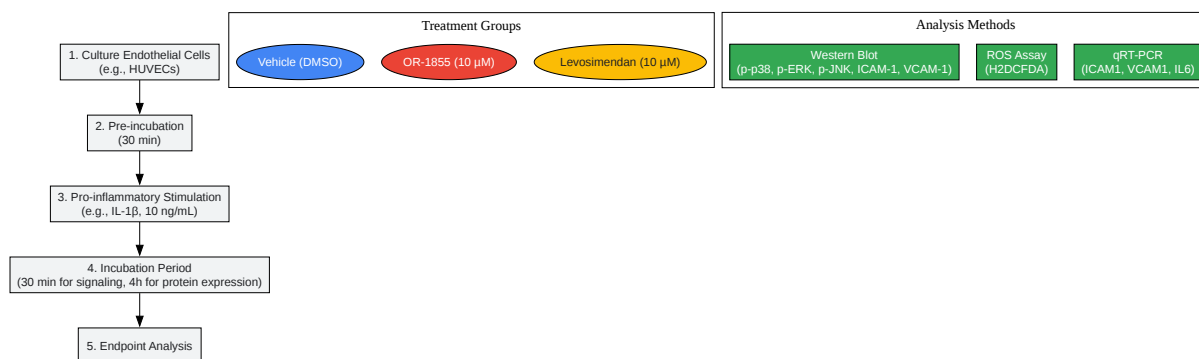
Data summarized from Tomasi, R., et al. (2023). The Effects of the Levosimendan Metabolites **OR-1855** and OR-1896 on Endothelial Pro-Inflammatory Responses. Biomedicines.[1][3]

Signaling Pathways and Experimental Workflow



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Figure 1: OR-1855 signaling pathway in endothelial cells.



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Figure 2: Experimental workflow for studying **OR-1855** effects.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Culture and Treatment

Objective: To prepare primary human umbilical vein endothelial cells (HUVECs) for treatment with **OR-1855** and a pro-inflammatory stimulus.

Materials:

- Primary HUVECs
- Endothelial Cell Growth Medium (e.g., EGM-2)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- **OR-1855** (stock solution in DMSO)
- Levosimendan (stock solution in DMSO)
- OR-1896 (stock solution in DMSO)
- Recombinant Human IL-1 β
- DMSO (vehicle control)
- 6-well or 12-well tissue culture plates

Procedure:

- Culture HUVECs in Endothelial Cell Growth Medium at 37°C, 5% CO₂. Use cells between passages 2 and 5 for experiments.
- Seed HUVECs onto appropriate tissue culture plates and grow to 80-90% confluency.
- On the day of the experiment, aspirate the growth medium and wash the cells once with PBS.
- Add fresh, serum-reduced medium to the cells.
- Prepare working solutions of **OR-1855**, Levosimendan, and OR-1896 in the medium from the stock solutions. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.
- Pre-incubate the cells with the respective compounds (e.g., 10 μ M **OR-1855**) or vehicle (DMSO) for 30 minutes at 37°C.[3]
- Following pre-incubation, add the pro-inflammatory stimulus (e.g., 10 ng/mL IL-1 β) to the wells, except for the non-stimulated control wells.[3]

- Incubate the cells for the desired time period based on the endpoint:
 - Signaling studies (MAPK phosphorylation): 30 minutes.[\[3\]](#)
 - Protein expression (adhesion molecules): 4 hours.[\[3\]](#)
 - ROS production: Measure kinetically over 60 minutes.[\[3\]](#)
- Proceed to the specific downstream analysis protocol.

Protocol 2: Western Blotting for Adhesion Molecules and MAPK Phosphorylation

Objective: To quantify the effect of **OR-1855** on the expression of ICAM-1 and VCAM-1, and the phosphorylation of p38, ERK1/2, and JNK in IL-1 β -stimulated endothelial cells.

Materials:

- Treated HUVECs from Protocol 1
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK, anti-GAPDH or anti-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- After treatment, place the culture plates on ice and wash cells twice with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the appropriate primary antibody overnight at 4°C, according to the manufacturer's recommendations.
- Wash the membrane three times with TBST.
- Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
- Quantify band densities using image analysis software and normalize to a loading control (e.g., GAPDH or actin).

Protocol 3: Measurement of Intracellular ROS

Objective: To assess the effect of **OR-1855** on IL-1 β -induced intracellular ROS production.

Materials:

- Treated HUVECs from Protocol 1 (preferably in a 96-well black, clear-bottom plate)
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
- Phenol red-free cell culture medium
- Fluorescence plate reader

Procedure:

- Culture and treat the cells as described in Protocol 1 in a 96-well plate format.
- During the last 30 minutes of the pre-incubation period with **OR-1855**, load the cells with H2DCFDA (e.g., 10 μ M) in phenol red-free medium.
- Wash the cells gently with PBS to remove excess dye.
- Add fresh phenol red-free medium containing the respective compounds (**OR-1855**, vehicle) and the pro-inflammatory stimulus (IL-1 β).
- Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
- Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over a period of 60-90 minutes, taking readings every 5-10 minutes.
- Analyze the data by plotting fluorescence intensity over time. The rate of increase in fluorescence is indicative of the rate of ROS production.

Concluding Remarks

OR-1855 has emerged as a pharmacologically active metabolite of levosimendan with direct effects on the vascular endothelium. Its ability to inhibit IL-1 β -induced ROS production through the suppression of p38, ERK1/2, and JNK signaling pathways highlights its potential as a tool for studying the molecular mechanisms of endothelial inflammation.[1][3] While it does not appear to directly modulate the expression of adhesion molecules like its parent compound, its distinct signaling profile provides a unique opportunity for researchers to investigate specific aspects of endothelial cell activation.[3] Further studies are warranted to explore the full spectrum of its vascular effects and its potential therapeutic implications.

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References

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